
5-(2-Chlorophenyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(2-Chlorophényl)-N-(3-(trifluorométhyl)phényl)furan-2-carboxamide est un composé organique qui appartient à la classe des furancarboxamides. Ces composés sont connus pour leurs applications diverses en chimie médicinale et en science des matériaux en raison de leurs propriétés structurelles uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(2-Chlorophényl)-N-(3-(trifluorométhyl)phényl)furan-2-carboxamide implique généralement les étapes suivantes :
Formation du cycle furan : Cela peut être réalisé par diverses méthodes telles que la synthèse de Paal-Knorr.
Introduction du groupe 2-chlorophényl : Cette étape peut impliquer une réaction d’acylation de Friedel-Crafts.
Fixation du groupe N-(3-(trifluorométhyl)phényl) : Cela peut être fait par une réaction de couplage d’amide en utilisant des réactifs comme EDCI ou DCC.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant le coût et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle furan.
Réduction : Les réactions de réduction pourraient cibler le groupe carbonyle dans la carboxamide.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Les conditions peuvent varier, mais les réactifs courants comprennent les halogènes pour la substitution électrophile et les nucléophiles comme les amines ou les thiols pour la substitution nucléophile.
Produits majeurs
Les produits majeurs dépendraient des réactions et des conditions spécifiques utilisées. Par exemple, l’oxydation pourrait conduire à la formation de dérivés de l’acide furan-2,5-dicarboxylique.
4. Applications de la recherche scientifique
Chimie
Catalyse : Le composé pourrait être utilisé comme ligand dans des réactions catalytiques.
Science des matériaux :
Biologie
Activité biologique : Le composé peut présenter diverses activités biologiques, notamment des propriétés antimicrobiennes ou anticancéreuses.
Médecine
Développement de médicaments : Utilisation potentielle comme composé principal dans le développement de nouveaux médicaments.
Industrie
Science des polymères : Applications dans la synthèse de polymères de spécialité.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Activity: The compound may exhibit various biological activities, including antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Polymer Science: Applications in the synthesis of specialty polymers.
Mécanisme D'action
Le mécanisme d’action dépendrait de l’application spécifique. Par exemple, s’il est utilisé comme médicament, le composé pourrait interagir avec des enzymes ou des récepteurs spécifiques dans l’organisme, entraînant un effet thérapeutique. Les cibles moléculaires et les voies impliquées devraient être identifiées par des études expérimentales.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(2-Chlorophényl)-N-phénylfuran-2-carboxamide
- 5-(2-Chlorophényl)-N-(4-(trifluorométhyl)phényl)furan-2-carboxamide
Unicité
La présence du groupe trifluorométhyle dans le 5-(2-Chlorophényl)-N-(3-(trifluorométhyl)phényl)furan-2-carboxamide peut conférer des propriétés uniques telles qu’une lipophilie accrue et une stabilité métabolique, le distinguant ainsi de composés similaires.
Propriétés
Numéro CAS |
618400-57-0 |
|---|---|
Formule moléculaire |
C18H11ClF3NO2 |
Poids moléculaire |
365.7 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11ClF3NO2/c19-14-7-2-1-6-13(14)15-8-9-16(25-15)17(24)23-12-5-3-4-11(10-12)18(20,21)22/h1-10H,(H,23,24) |
Clé InChI |
SUUAJCNPOPXZAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


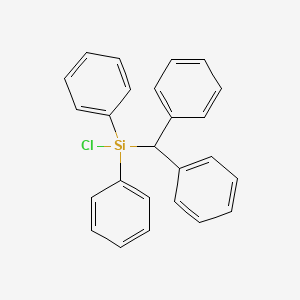

![Bicyclo[9.3.1]pentadec-11-en-13-one](/img/structure/B11944181.png)
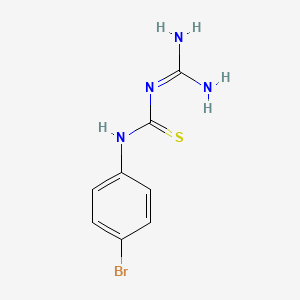
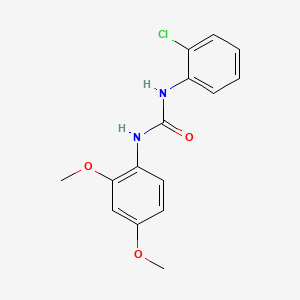
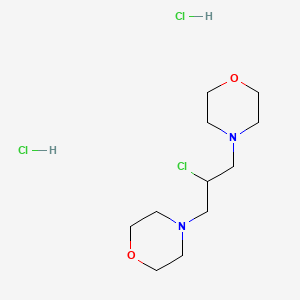
![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)
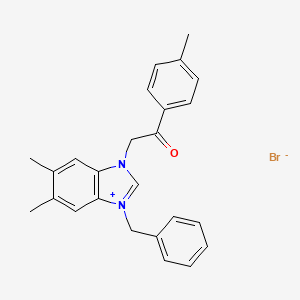


![3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)



